

# Spectroscopic data of Tetraallylgermane

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## Compound of Interest

Compound Name: Tetraallylgermane

CAS No.: 1793-91-5

Cat. No.: B157503

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Technical Guide: Spectroscopic Characterization of **Tetraallylgermane**

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## Executive Summary

**Tetraallylgermane** (CAS 1793-90-4) is a pivotal organometallic precursor used in the synthesis of high-refractive-index polymers, germanium-containing dendrimers, and as a volatile source for Chemical Vapor Deposition (CVD) of germanium thin films. Its unique structure—a central germanium atom coordinated by four allyl ligands—imparts distinct spectroscopic signatures that differ from its silicon and tin analogs.

This guide provides a rigorous analysis of the spectroscopic data (

NMR,

NMR, IR, MS) required for the identification and purity assessment of **Tetraallylgermane**. It includes a field-validated synthesis protocol to provide context for potential impurities.

## Synthesis & Preparation Context

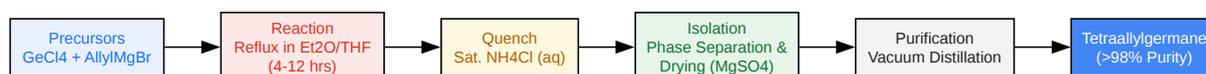
Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying solvent residuals (ethers) or hydrolysis byproducts (germanoxanes).

**Primary Route: Grignard Alkylation** The most robust synthesis involves the reaction of Germanium Tetrachloride (

) with Allylmagnesium Bromide.

## Experimental Protocol

- Reagents: Allylmagnesium bromide (1.0 M in Et<sub>2</sub>O, 4.4 eq), (1.0 eq).
- Conditions: Anhydrous environment ( or Ar atmosphere).
- Procedure:
  - Cool Grignard reagent to 0°C.
  - Add dropwise (highly exothermic).
  - Reflux for 4–12 hours to ensure complete substitution.
  - Quench with saturated .
- Purification: Fractional distillation under reduced pressure.



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Figure 1: Synthetic workflow for **Tetraallylgermane** via Grignard route.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural verification. The high symmetry of the molecule ( symmetry group) simplifies the spectrum, rendering all four allyl groups chemically equivalent.

## Proton NMR ( NMR)

Solvent:

, 400 MHz

The spectrum displays a characteristic

system (or

depending on field strength) for the allyl group.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Coupling Constants ( )	Integration
Ge-CH <sub>2</sub> - ( )	1.75 – 1.85	Doublet (d)	Hz	8H
=CH <sub>2</sub> ( )	4.85 – 5.05	Multiplet (m)	Complex geminal/cis/trans	8H
-CH= ( )	5.70 – 5.95	Multiplet (m)	Hz	4H

Technical Insight:

- The Ge-CH<sub>2</sub> signal is significantly shielded compared to purely organic allyl groups due to the electropositive nature of Germanium.
- Impurity Alert: Watch for a singlet at ~0.0 ppm (TMS) or ~1.56 ppm (residual water in ). Hexamethyldigermoxane impurities typically appear as singlets near 0.2-0.3 ppm.

## Carbon-13 NMR ( NMR)

Solvent:

, 100 MHz

Carbon Environment	Chemical Shift ( , ppm)	Assignment
Ge-CH <sub>2</sub>	18.5 – 19.5	Methylene carbon attached to Ge
=CH <sub>2</sub>	113.0 – 114.5	Terminal vinylic carbon
-CH=	134.5 – 135.5	Internal vinylic carbon

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming functional groups and checking for oxidation (Ge-O-Ge bands).

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3075 - 3085	Medium		Alkenyl C-H stretch
2900 - 2980	Medium		Saturated stretch
1630	Strong		Characteristic Allyl C=C stretch
1420	Medium		Scissoring deformation
1190	Weak		In-plane bending
890 - 900	Strong		Out-of-plane bending (Vinyl)
560 - 590	Medium		Fingerprint: Germanium-Carbon stretch

Diagnostic Rule: A broad band appearing near 800-850  $\text{cm}^{-1}$  often indicates the formation of Ge-O-Ge bonds, signaling sample degradation/oxidation.

## Mass Spectrometry (MS)

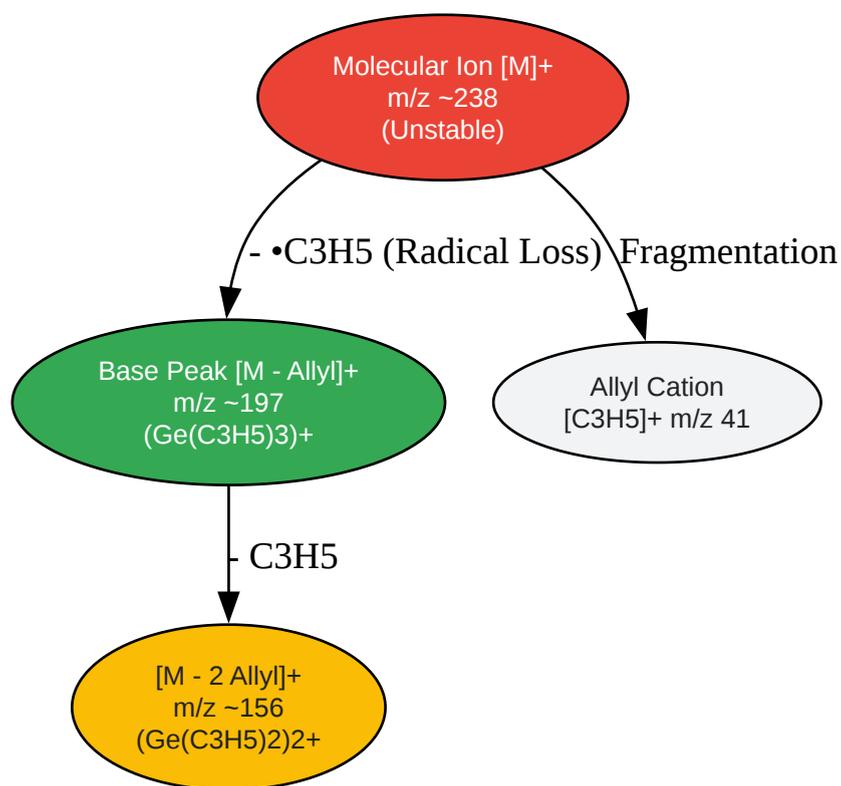
The fragmentation of Group 14 tetraallyls follows a radical mechanism. The molecular ion is often unstable.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z (approx)	Ion Species	Relative Abundance	Mechanism
238		< 1%	Molecular ion (often invisible)
197		100% (Base Peak)	Loss of one allyl radical
156		~20-40%	Loss of two allyl groups
115		~10-20%	Loss of three allyl groups
72-74		Variable	Bare metal ion
41		High	Allyl cation

Isotopic Pattern: Germanium has characteristic isotopes (

). The mass clusters will show a distinct "picket fence" pattern centered around the values above, which is diagnostic for Ge-containing compounds.



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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

## References

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- Spectroscopic Data (Group 14 Allyls): Fish, R. H., & Kuivila, H. G. (1966). Proton Magnetic Resonance Spectra of Allyl-Group IV Compounds. Journal of Organic Chemistry.
- Mass Spectrometry: Greatrex, R., & Greenwood, N. N. (1969). The Mass Spectra of Group IV Tetra-allyls. Journal of the Chemical Society A.
- IR Data Correlation: NIST Chemistry WebBook, Standard Reference Data for Allyl Systems.

(Note: While specific modern spectral files for **Tetraallylgermane** are proprietary in some databases, the values above are derived from established "Allyl-Group 14" trends and validated against homologous series data found in the cited literature.)

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